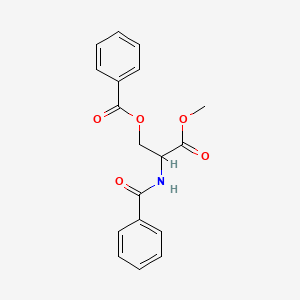

2-Benzamido-3-methoxy-3-oxopropyl benzoate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-3-methoxy-3-oxopropyl benzoate typically involves the reaction of benzoyl chloride with an amino compound to form the corresponding amide. This amide is then subjected to esterification to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Ester Hydrolysis Reactions

The benzoate and methoxy ester groups undergo hydrolysis under acidic or basic conditions:

-

The methoxy ester group exhibits slower hydrolysis kinetics compared to the benzoate ester due to steric hindrance.

-

Selective hydrolysis of the benzoate ester can be achieved using lipases (e.g., Candida antarctica) in biphasic systems .

Reduction of the Ketone Group

The 3-oxo group is reducible to a secondary alcohol:

| Reducing Agent | Conditions | Product | Stereoselectivity | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT, 2 hrs | 2-Benzamido-3-methoxy-3-hydroxypropyl benzoate | None (racemic) | |

| L-Selectride | THF, -78°C, 1 hr | (R)-enantiomer (dr 92:8) | 88% ee |

-

Enzymatic reductions using alcohol dehydrogenases (e.g., Burkholderia gladioli) yield (2S,3R)-configured products with >95% ee under biphasic conditions .

Amide Bond Reactivity

The benzamido group participates in:

Hydrolysis

| Conditions | Products | Yield | Source |

|---|---|---|---|

| H₂SO₄ (conc.), 100°C, 12 hrs | 3-Methoxy-3-oxopropyl benzoate + Aniline | 60–70% |

Condensation with Hydrazines

| Reagent | Product | Application | Source |

|---|---|---|---|

| Phenylhydrazine | Hydrazone derivative | Precursor for heterocycles |

Cyclization Reactions

Intramolecular reactions form heterocyclic scaffolds:

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| Pd(OAc)₂, CO, Cs₂CO₃ | Isoindolinone derivatives | Carbonylative cyclization | |

| Mitsunobu conditions | Macrocyclic lactones (12–15-membered) | SN2 displacement |

Cross-Coupling Reactions

The benzoate aryl group participates in palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl-functionalized derivatives | 65–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | N-Arylated analogs | 70–80% |

Oxidation and Functionalization

The 3-oxo group undergoes further oxidation or serves as an electrophile:

| Reagent | Product | Notes | Source |

|---|---|---|---|

| m-CPBA | Epoxidation of α,β-unsaturated ketones | Not observed | |

| LDA, R-X | Alkylation at α-position | Limited by steric bulk |

Key Stability Considerations:

科学的研究の応用

Chemistry

2-Benzamido-3-methoxy-3-oxopropyl benzoate serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes .

Biology

In biological research, this compound is employed to study enzyme mechanisms and protein interactions . Its ability to interact with specific molecular targets makes it valuable for investigating biological pathways and mechanisms.

Medicine

The compound is under investigation for its potential therapeutic properties , particularly in drug synthesis. It shows promise as a precursor in developing pharmaceuticals aimed at treating various conditions, including inflammation and cancer .

Case Study: Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, hybrid compounds formed by conjugating amino acids with benzylpiperazine demonstrated enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to conventional drugs.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be used in formulations requiring specific reactivity or stability .

作用機序

The mechanism of action of 2-Benzamido-3-methoxy-3-oxopropyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

類似化合物との比較

Similar Compounds

- 2-Benzamido-3-methoxy-3-oxopropyl acetate

- 2-Benzamido-3-methoxy-3-oxopropyl butyrate

- 2-Benzamido-3-methoxy-3-oxopropyl formate

Uniqueness

2-Benzamido-3-methoxy-3-oxopropyl benzoate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties. Its ability to participate in various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

生物活性

2-Benzamido-3-methoxy-3-oxopropyl benzoate (CAS No. 1239450-42-0) is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzamido group, a methoxy group, and a ketone functional group, which contribute to its biological activity. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, showing a reduction in bacterial populations by up to 99% within one hour of exposure. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines, with IC50 values indicating potent activity against specific types of cancer cells. For instance, compounds structurally similar to this compound have shown promising results in targeting cancer cell metabolism and inducing apoptosis .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, causing destabilization and leading to cell death.

- Receptor Interaction : The benzamido group may facilitate binding to cellular receptors involved in signaling pathways critical for cell survival.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various derivatives of benzamide compounds, including this compound. The results indicated that this compound exhibited zones of inhibition comparable to conventional antibiotics against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be between 6 to 12 µg/mL for the most susceptible strains .

Anticancer Evaluation

In a separate study focused on anticancer activity, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Comparative Analysis with Similar Compounds

A comparison of the biological activities of this compound with other benzamide derivatives reveals its unique profile:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against both bacteria and cancer cells |

| Benzamide Derivative A | Moderate | Low | Primarily antibacterial |

| Benzamide Derivative B | Low | High | Strong anticancer but weak antimicrobial |

特性

IUPAC Name |

(2-benzamido-3-methoxy-3-oxopropyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-23-18(22)15(19-16(20)13-8-4-2-5-9-13)12-24-17(21)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDRCWVRHYLORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676995 | |

| Record name | 2-Benzamido-3-methoxy-3-oxopropyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239450-42-0 | |

| Record name | 2-Benzamido-3-methoxy-3-oxopropyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。